molecular formula C13H22O B14605010 1-Oct-1-ynylcyclopentan-1-ol CAS No. 58149-27-2

1-Oct-1-ynylcyclopentan-1-ol

Cat. No.: B14605010
CAS No.: 58149-27-2
M. Wt: 194.31 g/mol
InChI Key: VEQHERXIWFUVOQ-UHFFFAOYSA-N
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Description

1-Oct-1-ynylcyclopentan-1-ol is a cyclopentanol derivative featuring an octynyl substituent at the 1-position of the cyclopentane ring. The octynyl group introduces a long alkyne chain, which likely enhances hydrophobicity and reactivity compared to smaller substituents like hydroxymethyl or amino groups.

Key inferred properties:

  • Molecular formula: Likely C₁₃H₂₂O (assuming an octynyl chain: C₈H₁₃).
  • Functional groups: Terminal alkyne (-C≡CH) and tertiary alcohol (-OH).
  • Reactivity: The alkyne group may confer reactivity toward metal-catalyzed cross-coupling reactions, while the hydroxyl group enables hydrogen bonding or derivatization (e.g., esterification).

Properties

CAS No.

58149-27-2

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1-oct-1-ynylcyclopentan-1-ol

InChI

InChI=1S/C13H22O/c1-2-3-4-5-6-7-10-13(14)11-8-9-12-13/h14H,2-6,8-9,11-12H2,1H3

InChI Key

VEQHERXIWFUVOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1(CCCC1)O

Origin of Product

United States

Chemical Reactions Analysis

1-Oct-1-ynylcyclopentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Oct-1-ynylcyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oct-1-ynylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Oct-1-ynylcyclopentan-1-ol with structurally related cyclopentanol derivatives and alcohols, based on evidence from the provided sources:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Safety Precautions
1-Oct-1-ynylcyclopentan-1-ol* N/A C₁₃H₂₂O (inferred) ~194.3 (inferred) Alkyne, tertiary alcohol Potential use in organic synthesis, material science (e.g., click chemistry) Likely flammable (alkyne); avoid ignition sources ; use PPE
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 19110-40-8 C₉H₁₉NO 157.25 Amino, tertiary alcohol Pharmaceutical intermediates, agrochemicals, material science Handle with care; potential irritant (analogous to amines)
1-(hydroxymethyl)cyclopentan-1-ol 74397-18-5 C₆H₁₂O₂ 116.16 Hydroxymethyl, tertiary alcohol Polymer chemistry, hydrogen-bonding networks Avoid skin/eye contact; use PPE
3,7-Dimethyl-2,6-octadien-1-ol N/A C₁₀H₁₈O 154.25 Diene, primary alcohol Fragrance industry (geraniol isomer) Irritant (Warning Statement 5); avoid skin/eye contact
1-Octen-3-ol N/A C₈H₁₆O 128.21 Allylic alcohol Flavor/fragrance, insect attractants Flammable; ensure ventilation, avoid ignition sources

Key Findings:

Substituent Effects on Reactivity and Solubility: The octynyl group in 1-Oct-1-ynylcyclopentan-1-ol likely reduces water solubility compared to smaller polar groups (e.g., hydroxymethyl in or amino in ). Its alkyne moiety enables unique reactivity, such as participation in click chemistry, which is absent in saturated analogs like 1-Octene .

Safety Profiles :

  • Alkyne-containing compounds may pose flammability risks similar to 1-Octen-3-ol , necessitating strict storage away from heat and open flames.
  • Irritancy warnings for 3,7-Dimethyl-2,6-octadien-1-ol suggest that tertiary alcohols with bulky substituents may require similar precautions (e.g., PPE for skin/eye protection).

Applications: Cyclopentanol derivatives with hydrophilic groups (e.g., hydroxymethyl ) are favored in polymer or supramolecular chemistry, while hydrophobic substituents (e.g., octynyl) may optimize solubility in organic solvents for synthetic applications. Amino-functionalized analogs demonstrate versatility in drug discovery, contrasting with the fragrance/alcohol uses of 1-Octen-3-ol .

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